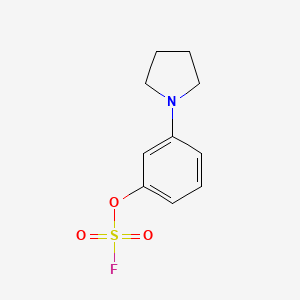

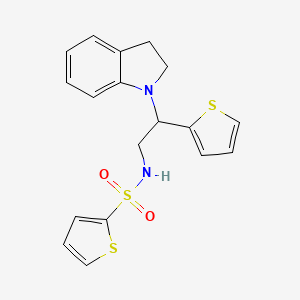

![molecular formula C13H10ClN3O2 B2655287 Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 86110-26-1](/img/structure/B2655287.png)

Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate is a derivative of imidazo[1,5-a]quinoxalines . Imidazo[1,5-a]quinoxalines are known for their wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Synthesis Analysis

The synthesis of imidazo[1,5-a]quinoxalines involves innovative approaches . One method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . This leads to the formation of 4-cyclohexylimidazo[1,2-a]quinoxaline as the main product and 4-cyclohexylimidazo[1,5-a]quinoxaline as a byproduct .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,5-a]quinoxalines are diverse. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate has been evaluated for its biological activity. In one study, it was part of a series of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQXs), where it showed significant activity and selectivity. This research involved synthesizing different electron-withdrawing groups on the TQX ring system to assess binding affinity for Gly/NMDA, AMPA, and KA high-affinity receptors (Catarzi et al., 2004).

Reactions and Transformations

A study by Moustafa (2000) explored the reactions of ethyl (quinoxalin-2(1H)one)-3-carboxylate, including chlorination and thionation, producing various compounds like pyrazolylquinoxaline and carbohydrazide. This research provides insight into the versatile chemical transformations of related quinoxaline compounds (Moustafa, 2000).

Synthesis of Substituted Imidazo[1,5-a]quinoxaline-3-carboxylates

In 2007, Sundaram et al. reported an efficient method for synthesizing substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines. This method involved a base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines, highlighting the potential for creating diverse derivatives (Sundaram et al., 2007).

Anticancer Activity and EGFR-TK Inhibition

Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, derivatives of this compound, have shown significant anti-proliferative effects against various cancer cell lines and demonstrated strong EGFR inhibitory activity, suggesting their potential as anticancer agents (Ahmed et al., 2020).

Orientations Futures

Imidazo[1,5-a]quinoxalines are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . This suggests that Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate and its derivatives may have potential applications in these areas.

Propriétés

IUPAC Name |

ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)10-11-12(14)16-8-5-3-4-6-9(8)17(11)7-15-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHQPMNWYTYQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC3=CC=CC=C3N2C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)

![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)

![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)